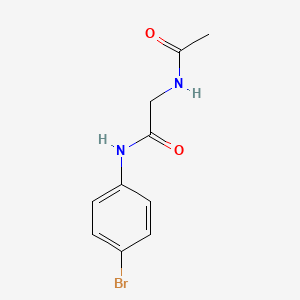

N-(4-bromophenyl)-2-acetamidoacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-N-(4-bromophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O2/c1-7(14)12-6-10(15)13-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJCKNBNYPUAIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Strategies for N 4 Bromophenyl 2 Acetamidoacetamide Analogues

Direct Amidation and Acylation Pathways for N-Arylacetamides

The most straightforward methods for the synthesis of N-arylacetamides involve the direct formation of the amide bond from an aniline (B41778) precursor. This typically involves condensation with a suitable acetylating agent. The synthesis of the core N-(4-bromophenyl)acetamide structure is a critical first step before further functionalization.

The primary amide, N-(4-bromophenyl)acetamide, is a key intermediate and is commonly synthesized through the acylation of 4-bromoaniline (B143363). This transformation can be achieved using various acetylating agents, with the choice of reagent and solvent influencing reaction time and yield.

One common method involves the reaction of 4-bromoaniline with acetic acid, often under reflux conditions. For instance, dissolving 4-bromoaniline in acetic acid and refluxing for several hours results in the formation of N-(4-bromophenyl)acetamide. nih.gov Upon cooling and pouring the mixture into ice-cold water, the product precipitates and can be isolated by filtration. nih.gov

Alternatively, more reactive acetylating agents like acetyl chloride can be employed, typically in the presence of a base to neutralize the HCl byproduct. A procedure involves dissolving the aniline precursor, such as 4-amino-4'-bromobiphenyl, in a solvent like pyridine, cooling the solution, and then adding acetyl chloride dropwise. prepchem.com This method is highly efficient for forming the corresponding acetamide (B32628). prepchem.com

Table 1: Comparison of Synthetic Methods for N-(4-bromophenyl)acetamide

| Starting Material | Acetylating Agent | Solvent | Conditions | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Acetic Acid | Acetic Acid | Reflux, 4 h | Precipitate obtained after pouring into ice-water | nih.gov |

| 4-Amino-4'-bromobiphenyl | Acetyl Chloride | Pyridine | Ice-bath cooling, stirring | N-(4'-bromo-4-biphenylyl)acetamide obtained after workup | prepchem.com |

The introduction of the second amide functionality to create the full N-(4-bromophenyl)-2-acetamidoacetamide structure requires a subsequent, controlled acylation step. A common and effective strategy involves the initial synthesis of an activated intermediate, N-(4-bromophenyl)-2-chloroacetamide. This intermediate is synthesized by reacting 4-bromoaniline with chloroacetyl chloride. researchgate.net The synthesis of various N-aryl 2-chloroacetamides through the chloroacetylation of the corresponding aryl amine is a well-established procedure. researchgate.net The presence of the chlorine atom provides a reactive site for subsequent nucleophilic substitution. researchgate.net

Multi-Step Synthetic Sequences for Complex Acetamide Derivatives

For more complex structures like N-(4-bromophenyl)-2-acetamidoacetamide, a multi-step approach is necessary. This allows for the sequential and controlled introduction of different functional groups, ensuring high selectivity.

Starting with the N-(4-bromophenyl)-2-chloroacetamide intermediate, the second acetamide group can be installed. The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net A logical pathway to the target molecule involves a nucleophilic substitution reaction on the α-carbon of the chloroacetamide.

This can be achieved by reacting N-(4-bromophenyl)-2-chloroacetamide with a suitable nitrogen nucleophile. For example, reaction with ammonia (B1221849) would yield N-(4-bromophenyl)-2-aminoacetamide, which could then be acetylated in a separate step to give the final product. A more direct approach could involve using the anion of acetamide as the nucleophile to form the di-acetamide structure in a single substitution step. Analogous reactions where N-aryl-2-chloroacetamides are reacted with substituted anilines to form a new carbon-nitrogen bond have been reported, demonstrating the viability of this synthetic route. nih.gov

Proposed Synthetic Pathway:

Step 1 (Acylation): 4-Bromoaniline is reacted with chloroacetyl chloride to yield N-(4-bromophenyl)-2-chloroacetamide.

Step 2 (Nucleophilic Substitution): The resulting N-(4-bromophenyl)-2-chloroacetamide is treated with a nitrogen nucleophile (e.g., ammonia followed by acetylation, or an acetamide salt) to displace the chloride and form N-(4-bromophenyl)-2-acetamidoacetamide.

The structure of N-(4-bromophenyl)-2-acetamidoacetamide offers multiple sites for further synthetic elaboration, allowing for the creation of a diverse library of analogues.

Bromophenyl Ring: The bromine atom on the phenyl ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, can be used to introduce new carbon-carbon or carbon-nitrogen bonds at this position. This allows for the synthesis of biphenyl (B1667301) derivatives, styrenyl derivatives, or arylamine derivatives, respectively. The transformation of related brominated aryl compounds via such catalytic methods is a common strategy in medicinal chemistry. mdpi.com

Acetamide Side Chains: Both amide groups contain N-H protons that can be deprotonated with a suitable base, such as sodium hydride, to form an anion. prepchem.com This nucleophilic site can then be alkylated with various electrophiles, such as methyl iodide, to functionalize the amide nitrogen. prepchem.com Furthermore, the methylene (B1212753) group situated between the two amide functionalities possesses acidic protons and could potentially be functionalized under appropriate basic conditions.

Advanced Catalytic Approaches in the Synthesis of Brominated Acetamide Derivatives

While traditional methods are effective, modern synthetic chemistry has seen the development of advanced catalytic systems for direct amidation, which minimizes waste and often proceeds under milder conditions. diva-portal.org These methods typically involve the direct coupling of a carboxylic acid and an amine, with water as the only byproduct. diva-portal.org

A range of metal catalysts have been shown to be effective for direct amidation. Boron-based reagents have long been used, and more recently, catalysts based on titanium, zirconium, hafnium, and other metals have been developed. diva-portal.org For example, titanium tetrafluoride (TiF4) has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids with various amines in refluxing toluene. researchgate.net Similarly, copper(I) iodide (CuI) has been used to mediate the synthesis of related heterocyclic systems, which are then readily converted to amides. nih.gov

These catalytic methods offer a more atom-economical and environmentally benign alternative to classical approaches that require stoichiometric activating agents or the conversion of carboxylic acids to more reactive derivatives like acid chlorides. diva-portal.org The application of such catalytic systems to the synthesis of N-(4-bromophenyl)-2-acetamidoacetamide could involve the direct coupling of 4-bromoaniline with acetamidoacetic acid, streamlining the synthetic sequence.

Table 2: Examples of Modern Catalysts for Direct Amidation

| Catalyst System | Substrates | Conditions | Key Advantage | Reference |

|---|---|---|---|---|

| Titanium Tetrafluoride (TiF4) | Carboxylic acids and amines | Toluene, reflux | Catalytic, high yield for diverse substrates | researchgate.net |

| Zirconium/Yttrium Oxides | Amines and acetic acid | Not specified | Heterogeneous catalysis | diva-portal.org |

| Copper(I) Iodide (CuI) / NaHCO3 | Salicylic acids and acetylenic esters | Acetonitrile | Mediates cyclization followed by amidation | nih.gov |

| Boronic Acids | Carboxylic acids and amines | Toluene, reflux | Water-tolerant, broad scope | mdpi.com |

Exploration of Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond between an aryl group and an amine or amide is a fundamental transformation in the synthesis of analogues of N-(4-bromophenyl)-2-acetamidoacetamide. Among the most powerful methods to achieve this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of arylamines and their derivatives due to its broad substrate scope and functional group tolerance, overcoming the limitations of older methods like nucleophilic aromatic substitution. wikipedia.orgnih.gov

The utility of the Buchwald-Hartwig reaction lies in its ability to couple a wide variety of aryl halides (including bromides) with diverse nitrogen-containing nucleophiles. wikipedia.org The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (e.g., a 4-bromophenyl derivative), inserting into the carbon-halogen bond to form a palladium(II) species. youtube.com

Amine Coordination and Deprotonation: The amine or amide nucleophile coordinates to the palladium(II) complex. A base is then used to deprotonate the nitrogen, forming a palladium amido complex. youtube.comyoutube.com

Reductive Elimination: The final step involves the formation of the new C-N bond as the arylamine product is released, regenerating the palladium(0) catalyst to continue the cycle. youtube.com

The success of this reaction is highly dependent on the choice of ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine (B1218219) ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), has been critical. youtube.commit.edu These ligands stabilize the palladium catalyst, promote the key steps of the catalytic cycle, and allow the reaction to proceed under milder conditions with high efficiency. youtube.com The selection of the appropriate catalyst-ligand system is crucial for achieving high yields, especially when coupling challenging substrates. nih.gov

| Catalyst/Ligand System | Substrate Example (Aryl Halide) | Amine/Amide | Typical Conditions | Outcome | Reference |

| Pd₂(dba)₃ / XPhos | Aryl Bromide | Primary Amine | Toluene, t-BuONa, 80-110 °C | High yields for a broad range of amines. | youtube.com |

| [Pd(allyl)Cl]₂ / t-BuXPhos | Bromobenzene | Carbazole | Toluene, t-BuOLi, 100 °C | Excellent yields (98%) for heterocyclic amines. | nih.gov |

| BrettPhos Precatalyst | ortho-Substituted Aryl Iodides | Amides | Dioxane, Cs₂CO₃, 100 °C | Effective for sterically hindered substrates. | mit.edu |

| Pd(OAc)₂ / BINAP | Aryl Bromide | Secondary Amine | Toluene, NaOtBu, 70-100 °C | One of the earlier successful bidentate ligand systems. | wikipedia.org |

This table presents illustrative examples of palladium catalyst systems and is not exhaustive.

Regioselective Bromination and Derivatization Methodologies for Anilines and Acetamides

The synthesis of N-(4-bromophenyl)-2-acetamidoacetamide requires the precise installation of a bromine atom at the para-position of the aniline ring. Direct bromination of aniline is often problematic; the powerful activating nature of the amino (-NH₂) group makes the aromatic ring highly reactive towards electrophilic substitution, typically leading to the formation of 2,4,6-tribromoaniline. khanacademy.orgyoutube.com

To achieve selective monobromination at the para-position, a common strategy is to first protect the amino group, thereby moderating its activating effect. khanacademy.org Acetylation of aniline to form acetanilide (B955) is a classic approach. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group. This modulation allows for the selective formation of 4-bromoacetanilide upon electrophilic bromination. acs.org The protecting acetyl group can be removed later if necessary, though for the target compound, it forms part of the final structure.

Several methods have been developed for the regioselective bromination of anilines and their derivatives:

Bromine in Acetic Acid: A traditional method where acetanilide is treated with bromine in acetic acid to yield predominantly the para-bromo product. acs.org

In Situ Bromine Generation: To avoid handling elemental bromine, it can be generated in situ from reagents like potassium bromate (B103136) and hydrobromic acid. acs.org

Copper-Catalyzed Bromination: More modern and milder methods utilize copper halides. For instance, copper(II) bromide (CuBr₂) in an ionic liquid has been shown to achieve high yields and regioselectivity for the para-bromination of unprotected anilines. beilstein-journals.orgnih.gov Another practical method involves using NaBr and Na₂S₂O₈ in the presence of a catalytic amount of CuSO₄·5H₂O. researchgate.net

| Substrate | Brominating Agent/System | Solvent | Key Feature | Outcome | Reference |

| Aniline | CuBr₂ | Ionic Liquid | Mild conditions, high regioselectivity without protection. | High yield of para-bromoaniline. | beilstein-journals.orgnih.gov |

| Acetanilide | Br₂ | Acetic Acid | Classic method, protection controls reactivity. | Predominantly 4-bromoacetanilide. | acs.org |

| Aniline | NaBr / Na₂S₂O₈ / CuSO₄ (cat.) | Dichloromethane/Water | Practical, catalytic, oxidative bromination. | Good yield of 4-bromoaniline. | researchgate.net |

| Acetanilide | Ceric Ammonium Nitrate / KBr | Ethanol/Water | Greener approach avoiding liquid bromine. | Good yield of 4-bromoacetanilide. | researchgate.net |

This table compares various methods for the regioselective bromination of aniline and acetanilide.

Following the creation of the 4-bromoaniline or 4-bromoacetanilide core, further derivatization is required to build the 2-acetamidoacetamide (B1265420) side chain. This typically involves acylation reactions, where the amino group of 4-bromoaniline is reacted with a suitable acylating agent to form the final amide linkages. libretexts.org

Green Chemistry Principles in the Synthesis of Amide Scaffolds

The synthesis of amide bonds is one of the most frequently performed reactions in the chemical industry, particularly for pharmaceuticals. ucl.ac.ukrsc.org However, traditional methods often rely on stoichiometric coupling reagents (like carbodiimides or HATU) that generate large amounts of waste, making them inefficient from a green chemistry perspective. ucl.ac.uk The synthesis of N-(4-bromophenyl)-2-acetamidoacetamide, which contains two amide bonds, is therefore a candidate for the application of greener synthetic principles.

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov Key considerations for the synthesis of amide scaffolds include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Direct condensation of a carboxylic acid and an amine, which produces only water as a byproduct, is the most atom-economical method, though it often requires high temperatures or catalysis. acs.org

Use of Safer Solvents: Many amide bond formations are conducted in hazardous dipolar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). rsc.orgrsc.org A key goal of green chemistry is to replace these with safer alternatives. Research has identified several greener solvents for amide synthesis, including 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and in some cases, water or p-cymene. rsc.orgbohrium.com

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a core principle of green chemistry. researchgate.net Catalytic methods for direct amide formation using boric acid or various metal catalysts are being explored to reduce waste. acs.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. whiterose.ac.uk Biocatalytic methods, which often proceed under mild conditions, are particularly advantageous in this regard. nih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly sustainable route to amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to efficiently catalyze the formation of amides from carboxylic acids and amines under mild, anhydrous conditions in green solvents like CPME. nih.gov This approach avoids harsh reagents and can lead to high yields and purity. nih.govnumberanalytics.com

| Conventional Solvent | Health/Environmental Concern | Greener Alternative(s) | Reference |

| N,N-Dimethylformamide (DMF) | Reproductive toxicity, high boiling point. | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | rsc.orgrsc.org |

| N-Methylpyrrolidone (NMP) | Developmental toxicity. | Dihydrolevoglucosenone (Cyrene), p-Cymene | rsc.orgbohrium.com |

| Dichloromethane (DCM) | Suspected carcinogen, volatile organic compound (VOC). | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | rsc.org |

| Toluene | Toxic, VOC. | p-Cymene | rsc.org |

This table highlights common hazardous solvents in amide synthesis and their greener replacements.

By integrating these principles, the synthesis of N-(4-bromophenyl)-2-acetamidoacetamide and its analogues can be designed to be more efficient, safer, and environmentally benign.

Spectroscopic and Crystallographic Data for N-(4-bromophenyl)-2-acetamidoacetamide Remains Elusive in Public Domain

Comprehensive searches for detailed analytical data on the chemical compound N-(4-bromophenyl)-2-acetamidoacetamide have found that specific experimental results for its advanced characterization are not publicly available in scientific literature or databases. Despite the compound being listed by chemical suppliers under CAS number 1090507-74-6, the primary spectroscopic and crystallographic data required for a full structural elucidation article, as per the requested outline, could not be located.

While extensive information exists for the closely related analogue, N-(4-bromophenyl)acetamide (also known as 4'-bromoacetanilide) nih.govresearchgate.netnist.gov, this compound is structurally distinct and its data cannot be scientifically substituted for the target molecule. The absence of specific Fourier-Transform Infrared (FT-IR), Raman, and high-resolution Nuclear Magnetic Resonance (NMR) data for N-(4-bromophenyl)-2-acetamidoacetamide prevents a detailed analysis of its functional groups, conformational structure, and complete structural assignment.

The requested analysis, which includes:

Vibrational Spectroscopy (FT-IR and Raman) for identifying characteristic amide bands.

High-Resolution NMR Spectroscopy (¹H NMR and ¹³C NMR) for mapping proton and carbon environments.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for complete structural assignment.

cannot be completed without the foundational experimental spectra. Such an analysis is contingent on access to raw or processed spectral data which appears not to have been published in an accessible format. Therefore, the generation of the specified scientific article with the required depth and accuracy is not feasible at this time.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Bromophenyl 2 Acetamidoacetamide

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

No specific mass spectrometry data, including molecular ion detection or fragmentation pattern analysis, could be found for N-(4-bromophenyl)-2-acetamidoacetamide in a review of available scientific literature.

However, analysis of related compounds provides a comparative context. For instance, the mass spectrum for the simpler compound, N-(4-bromophenyl)acetamide, is well-documented. nist.gov Studies on other related structures, such as 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide, also offer insights into how similar molecules behave under mass spectrometric conditions. ufz.demassbank.eu

Single Crystal X-ray Diffraction Analysis

A comprehensive search of crystallographic databases reveals no deposited crystal structure for N-(4-bromophenyl)-2-acetamidoacetamide. Therefore, a detailed discussion of its specific molecular conformation, bond geometries, crystal packing, and potential polymorphism is not possible based on current experimental evidence.

To provide a framework for potential future studies, the crystallographic characteristics of related compounds are often examined.

Determination of Molecular Conformation and Bond Geometries

Without a solved crystal structure for N-(4-bromophenyl)-2-acetamidoacetamide, its precise molecular conformation and bond geometries remain undetermined.

For comparison, studies on 2-Bromo-N-(4-bromophenyl)acetamide reveal that the conformation of the N—H bond is anti to both the carbonyl and the C—Br bonds in the side chain. researchgate.netnih.gov In another related molecule, N-(4-Bromophenyl)-2-(2-thienyl)acetamide , the structure is noted to be twisted. nih.gov The bond lengths in a polymorph of N-(4-bromophenyl)acetamide have been reported to be within normal ranges, though with slight variations in the acetamide (B32628) and bromophenyl regions when compared to other similar derivatives. nih.govresearchgate.net

Elucidation of Crystal Packing Arrangements and Unit Cell Parameters

The crystal packing arrangements and unit cell parameters for N-(4-bromophenyl)-2-acetamidoacetamide have not been experimentally determined.

In studies of related compounds, hydrogen bonding is a key feature in their crystal packing. For example, in a monoclinic polymorph of N-(4-bromophenyl)acetamide , molecules are linked by N—H···O hydrogen bonds, forming chains. nih.govresearchgate.net Similarly, molecules of 2-Bromo-N-(4-bromophenyl)acetamide are packed into supramolecular chains by N—H⋯O hydrogen bonds. researchgate.netnih.gov The table below presents the unit cell parameters for two related compounds.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref |

| N-(4-Bromophenyl)acetamide (monoclinic polymorph) | Monoclinic | P2₁/c | 6.7250 | 9.3876 | 14.4434 | 90 | 117.750 | 90 | 806.96 | 4 | researchgate.net |

| 2-Bromo-N-(4-bromophenyl)acetamide | Monoclinic | P2₁/n | 4.4987 | 23.152 | 9.1098 | 90 | 99.713 | 90 | 935.22 | 4 | researchgate.net |

Insights into Polymorphism and Crystalline Phase Transitions

There is no information regarding polymorphism or crystalline phase transitions for N-(4-bromophenyl)-2-acetamidoacetamide.

The existence of polymorphism has been established for the related compound, N-(4-bromophenyl)acetamide . A room-temperature structure was identified in the orthorhombic space group Pna2₁. nih.govresearchgate.net Subsequently, a new monoclinic polymorph was characterized at 173 K, crystallizing in the space group P2₁/c. nih.govresearchgate.net This discovery highlights that different crystalline forms of even structurally simpler related compounds can be isolated under varying conditions. researchgate.net

Computational and Theoretical Investigations of N 4 Bromophenyl 2 Acetamidoacetamide

Quantum Chemical Studies Using Density Functional Theory (DFT)

No dedicated Density Functional Theory (DFT) studies for N-(4-bromophenyl)-2-acetamidoacetamide were identified in the available scientific literature. DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. Such studies provide fundamental insights but appear not to have been conducted or published for this specific compound.

Electronic Structure Elucidation and Frontier Molecular Orbital (HOMO-LUMO) Analysis

There is no available research detailing the electronic structure or the Frontier Molecular Orbital (HOMO-LUMO) analysis of N-(4-bromophenyl)-2-acetamidoacetamide. This type of analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter derived from these studies, indicating the molecule's polarizability and its tendency to undergo chemical reactions. nih.govresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

No publications were found that predict the spectroscopic parameters of N-(4-bromophenyl)-2-acetamidoacetamide using computational methods. Quantum chemical calculations are frequently employed to compute NMR chemical shifts and vibrational (infrared and Raman) frequencies. nih.govorientjchem.org Comparing these theoretical spectra with experimental data helps to confirm molecular structures and assign spectral features. For this compound, such computational analysis is not present in the searched literature.

Conformational Analysis and Energy Landscapes

A conformational analysis and the corresponding energy landscapes for N-(4-bromophenyl)-2-acetamidoacetamide have not been reported. This analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. Such information is vital for understanding molecular flexibility and how the molecule might interact with biological targets. Studies on similar molecules have shown that the conformation of the amide group is a key structural feature. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Flexibility

No molecular dynamics (MD) simulation studies for N-(4-bromophenyl)-2-acetamidoacetamide were found. MD simulations are used to study the dynamic behavior, flexibility, and interactions of molecules over time, providing a deeper understanding of their behavior in different environments, such as in solution.

Reaction Mechanism Modeling and Transition State Characterization

There is no available research on the modeling of reaction mechanisms or the characterization of transition states involving N-(4-bromophenyl)-2-acetamidoacetamide. These computational investigations are used to understand how a chemical reaction proceeds, identifying the lowest energy path from reactants to products and characterizing the high-energy transition state structure. mdpi.com

Analysis of Non-Covalent Interaction Energies within the Molecular System and Crystalline Lattice

No studies were identified that analyze the non-covalent interaction energies for N-(4-bromophenyl)-2-acetamidoacetamide. This analysis quantifies the weak interactions, such as hydrogen bonds and van der Waals forces, that are critical for determining the molecule's conformation and how molecules pack together in a crystal. Techniques like Hirshfeld surface analysis are often used for this purpose in related compounds. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches Based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models rely on calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties. For a given set of molecules with known biological activities, QSAR models can be developed to predict the activity of new, untested compounds.

Despite a thorough search of scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on N-(4-bromophenyl)-2-acetamidoacetamide were identified. Research in this area has often centered on broader classes of related compounds. For instance, QSAR studies have been conducted on N-phenylacetamide derivatives and other acetamides to explore relationships between their structural features and biological activities, such as antimicrobial or enzyme inhibitory effects. nih.govnih.gov

These studies on related structures typically involve the calculation of various computational descriptors to build a predictive model. The types of descriptors commonly used in such QSAR analyses include:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as atomic charges, dipole moments, and energies of frontier molecular orbitals (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and specific steric indices.

Hydrophobicity Descriptors: These quantify the lipophilicity of a molecule, with LogP (the logarithm of the partition coefficient between octanol and water) being a key descriptor.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A typical QSAR study would involve the following steps:

Data Set Collection: A series of compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While no specific QSAR models for N-(4-bromophenyl)-2-acetamidoacetamide are publicly available, the general principles of QSAR could be applied to this compound if it were included in a study with a series of structurally similar molecules with measured biological activity. Such a study would allow for the prediction of its activity based on its calculated computational descriptors.

Below is a hypothetical table illustrating the types of computational descriptors that would be calculated for N-(4-bromophenyl)-2-acetamidoacetamide in a QSAR study. Note: The values in this table are for illustrative purposes only and are not derived from an actual QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Electronic | HOMO Energy | -0.25 eV |

| LUMO Energy | 0.05 eV | |

| Dipole Moment | 3.5 D | |

| Steric | Molecular Volume | 250 ų |

| Molecular Surface Area | 300 Ų | |

| Hydrophobicity | LogP | 1.8 |

| Topological | Wiener Index | 1500 |

| Balaban Index | 2.1 |

In the absence of specific QSAR studies for N-(4-bromophenyl)-2-acetamidoacetamide, any discussion of its structure-activity relationships remains speculative and would require dedicated computational and experimental investigation.

Supramolecular Chemistry and Non Covalent Interactions of N 4 Bromophenyl 2 Acetamidoacetamide

Amide N-H···O Hydrogen Bonding Networks in Self-Assembled Structures

The presence of multiple amide functionalities in N-(4-bromophenyl)-2-acetamidoacetamide strongly suggests that amide N-H···O hydrogen bonding is a primary determinant of its solid-state architecture. These interactions are a cornerstone of supramolecular chemistry, directing the assembly of molecules into predictable, ordered structures.

Formation of Molecular Chains and Layers in Solid State

In the crystal structures of related acetamide (B32628) compounds, N-H···O hydrogen bonds are consistently observed to link molecules into one-dimensional chains. For instance, in a monoclinic polymorph of N-(4-bromophenyl)acetamide, molecules are connected by N—H···O hydrogen bonds, forming chains that extend along the sigmaaldrich.com crystal axis. researchgate.netnih.gov Similarly, the compound 2-bromo-N-(4-bromophenyl)acetamide exhibits a crystal packing arrangement where N1—H1N···O1 hydrogen bonds result in the formation of molecular chains along the c-axis. nih.govresearchgate.net In another related molecule, N-(4-Bromophenyl)-2-(2-thienyl)acetamide, the anti-conformation of the amide group facilitates the creation of linear supramolecular chains through N–H···O hydrogen bonding. nih.gov

Given the structure of N-(4-bromophenyl)-2-acetamidoacetamide, which contains two separate amide groups, it is highly probable that it also forms extensive hydrogen-bonded chains. The N-H groups act as hydrogen bond donors, while the carbonyl oxygens serve as acceptors. This interaction is fundamental to the formation of stable, linear arrays of molecules in the crystalline lattice.

Table 1: Hydrogen-Bond Geometry in Related Amide Structures

| Compound | D—H···A | D···A (Å) | D—H···A (°) |

| 2-bromo-N-(4-bromophenyl)acetamide | N1—H1N···O1 | 2.925 (6) | 157 |

| N-(4-bromophenyl)acetamide (polymorph) | N1—H1···O1 | 2.885 (2) | 174 |

Data sourced from crystallographic studies of analogous compounds to illustrate typical hydrogen bond parameters. nih.govnih.gov

Halogen Bonding Interactions Involving the Bromine Atom

The bromine atom on the phenyl ring of N-(4-bromophenyl)-2-acetamidoacetamide introduces the possibility of another significant non-covalent interaction: halogen bonding. This is an attractive interaction between an electrophilic region on a halogen atom and a nucleophilic site on an adjacent molecule.

Br···X (X = O, N, F) Interactions within Crystalline Structures

In brominated organic compounds, the bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms such as oxygen, nitrogen, or even fluorine in neighboring molecules. While the primary abstracts for closely related structures like 2-bromo-N-(4-bromophenyl)acetamide emphasize hydrogen bonding, the principles of crystal engineering suggest that Br···O or Br···N interactions could serve as secondary forces that contribute to the stability of the crystal packing. These interactions would occur where a bromine atom is positioned in close proximity to a carbonyl oxygen or an amide nitrogen of an adjacent molecule.

Directionality and Strength of Halogen Bonds in Brominated Amides

Halogen bonds are highly directional. The interaction is strongest when the angle between the C-Br bond and the Br···X axis is approximately 180 degrees. The strength of the halogen bond depends on the polarizability of the halogen and the electronegativity of the atom it is bonded to, as well as the nucleophilicity of the halogen bond acceptor. In brominated amides, the C-Br bond is polarized, creating a region of positive electrostatic potential (the σ-hole) on the outermost surface of the bromine atom, which is what attracts the nucleophilic site. The strength of these bonds, while generally weaker than hydrogen bonds, can be a critical factor in determining the final, most stable crystalline form of a substance.

Aromatic π-Stacking and C-H···π Interactions

The bromophenyl ring in N-(4-bromophenyl)-2-acetamidoacetamide is a key feature that allows for interactions involving its π-electron system. These interactions, including π-stacking and C-H···π contacts, are crucial for the three-dimensional organization of molecules in the crystal.

Aromatic π-stacking involves the attractive, non-covalent interaction between aromatic rings. In the solid state, this can lead to offset or face-to-face arrangements of the bromophenyl moieties of adjacent molecules. However, the presence and geometry of these interactions can be subtle. For instance, in the crystal structure of N-(2-bromophenyl)acetamide, no π-π stacking interactions are observed, indicating that other forces may dominate the packing. researchgate.net

In contrast, C-H···π interactions are frequently observed in related structures. In a polymorph of N-(4-bromophenyl)acetamide, weak C-H···π interactions are present and noted to contribute to the stability of the crystal packing. researchgate.netnih.gov These interactions occur when a C-H bond, acting as a weak acid, points towards the electron-rich face of an aromatic ring on a neighboring molecule. The methyl and methylene (B1212753) groups of the acetamidoacetamide chain in N-(4-bromophenyl)-2-acetamidoacetamide provide potential C-H donors for such interactions with the bromophenyl ring.

Table 2: C-H···π Interaction Geometry in a Related Amide Structure

| Compound | D—H···A | H···A (Å) | D···A (Å) | D—H···A (°) |

| N-(4-bromophenyl)acetamide (polymorph) | C1—H1B···Cg1 | 2.84 | 3.761 (3) | 157 |

Cg1 represents the centroid of the phenyl ring. Data sourced from a crystallographic study of an analogous compound. nih.gov

Interplay of Aromatic Interactions in Crystal Packing Stability

The stability of the crystal packing of N-(4-bromophenyl)-2-acetamidoacetamide is significantly influenced by a variety of aromatic interactions. While a crystal structure for N-(4-bromophenyl)-2-acetamidoacetamide is not publicly available, analysis of closely related compounds such as N-(4-bromophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide provides critical insights. In the crystal structure of a monoclinic polymorph of N-(4-bromophenyl)acetamide, weak C—H···π interactions are observed, which contribute to the stability of the crystal packing. nih.govresearchgate.net These interactions involve hydrogen atoms of the acetyl group and the aromatic ring of an adjacent molecule.

Influence on Molecular Recognition Processes

The non-covalent interactions inherent to N-(4-bromophenyl)-2-acetamidoacetamide are pivotal in its potential for molecular recognition. The amide functional groups are excellent hydrogen bond donors (N-H) and acceptors (C=O), enabling the molecule to form specific and directional interactions with other molecules, including other N-(4-bromophenyl)-2-acetamidoacetamide molecules or different guest species. For instance, in related acetamide structures, N—H···O hydrogen bonds are a dominant feature, often leading to the formation of infinite chains or more complex networks. nih.govresearchgate.netnih.govnih.govnih.govresearchgate.netresearchgate.netresearchgate.net

The bromophenyl group also plays a crucial role in molecular recognition. The bromine atom can participate in halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on another molecule. Furthermore, the aromatic ring itself can act as a recognition site through π-π stacking and C-H···π interactions. The precise arrangement of these functional groups allows for a high degree of complementarity with potential binding partners, forming the basis for selective molecular recognition events. The ability to form these varied non-covalent bonds suggests that N-(4-bromophenyl)-2-acetamidoacetamide could be a versatile building block in the design of synthetic receptors.

Solvatophobic Effects and Their Contribution to Supramolecular Assembly

Solvatophobic effects, particularly hydrophobic effects when water is the solvent, are a major driving force for the self-assembly of molecules in solution. For an amphiphilic molecule like N-(4-bromophenyl)-2-acetamidoacetamide, which contains both a nonpolar bromophenyl ring and a more polar acetamidoacetamide group, solvatophobic interactions are expected to be significant. In aqueous environments, the nonpolar aromatic rings will tend to aggregate to minimize their contact with water molecules, an entropically favorable process.

This aggregation can lead to the formation of various supramolecular assemblies, such as micelles, vesicles, or larger aggregates, depending on the concentration and the specific conditions. The hydrophobic interactions work in concert with other non-covalent forces, such as hydrogen bonding and π-π stacking, to stabilize these assemblies. The balance between the solvatophilic and solvatophobic parts of the molecule is critical in determining the morphology of the resulting supramolecular structures. In related systems, hydrophobic interactions have been shown to favor the self-assembly of stable complexes in aqueous mixtures. nih.govnih.gov

Design Principles for Tailored Supramolecular Architectures

The design of tailored supramolecular architectures based on N-(4-bromophenyl)-2-acetamidoacetamide relies on the strategic exploitation of its inherent non-covalent interaction capabilities. Key design principles include:

Hydrogen Bond Engineering: The predictable and directional nature of the N—H···O hydrogen bonds formed by the amide groups can be used to program the assembly of molecules into specific one-, two-, or three-dimensional networks. By modifying the substituents on the phenyl ring or the acetamido group, the strength and geometry of these hydrogen bonds can be fine-tuned.

Aromatic and Halogen Bonding: The bromophenyl group offers a versatile platform for directing supramolecular assembly. The bromine atom can be used as a halogen bond donor to interact with Lewis basic sites on other molecules. The aromatic ring can be engaged in π-π stacking and C-H···π interactions. The combination of these interactions provides a powerful tool for controlling the orientation and packing of molecules in the solid state.

Hierarchical Assembly: Simple, well-defined supramolecular synthons based on hydrogen bonding or aromatic interactions can be used as building blocks for the construction of more complex, hierarchical structures. For example, hydrogen-bonded chains could be further organized into sheets or bundles through weaker π-π stacking interactions.

Solvent Control: The choice of solvent can have a profound impact on the supramolecular assembly process. Polar solvents may compete for hydrogen bonding sites, while nonpolar solvents can enhance the role of hydrogen bonding and aromatic interactions. Solvatophobic effects in aqueous or other polar media can be harnessed to drive the formation of specific aggregates.

Chemical Reactivity and Derivatization of N 4 Bromophenyl 2 Acetamidoacetamide

Transformations at the Bromine Center: Nucleophilic Aromatic Substitution and Cross-Coupling Precursors

The carbon-bromine bond on the phenyl ring is a pivotal site for introducing structural diversity. While direct nucleophilic aromatic substitution (SNAr) is challenging, the bromide serves as an excellent precursor for transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the bromine by a nucleophile on an aromatic ring typically requires the presence of strong electron-withdrawing groups (like nitro groups) in the ortho and/or para positions to activate the ring towards nucleophilic attack. masterorganicchemistry.com In the case of N-(4-bromophenyl)-2-acetamidoacetamide, the acetamido group is an activating, ortho-para directing group for electrophilic substitution, but it is not sufficient to facilitate SNAr reactions under standard conditions. The attacking species in such a reaction would be a nucleophile, and the aromatic ring would act as the electrophile. masterorganicchemistry.com

Cross-Coupling Reactions: The bromine atom makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the synthetic utility of the parent molecule.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like an arylboronic acid) to form a new carbon-carbon bond. This is a powerful method for synthesizing biaryl compounds. Good yields are often achieved using a palladium catalyst such as Pd(PPh₃)₄ with a suitable base like K₃PO₄ in a solvent like 1,4-dioxane. mdpi.com The reaction has been successfully applied to various N-(bromophenyl)acetamide substrates. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. It allows for the synthesis of complex diaryl or alkyl-aryl amines, transforming the bromo-substituent into a variety of substituted amino groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes. It is a reliable method for the synthesis of aryl-alkynes, introducing a carbon-carbon triple bond onto the aromatic ring.

Table 1: Key Cross-Coupling Reactions at the Bromine Center

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | C-C (Aryl-Aryl) | Ar'-B(OH)₂ | Pd(PPh₃)₄ / Base (e.g., K₃PO₄) | N-(4-biphenyl)-2-acetamidoacetamide derivatives |

| Buchwald-Hartwig | C-N | R₂NH | Pd catalyst / Ligand (e.g., BINAP) / Base (e.g., NaOtBu) | N-(4-aminophenyl)-2-acetamidoacetamide derivatives |

| Sonogashira | C-C (Aryl-Alkynyl) | R-C≡CH | Pd catalyst / Cu(I) salt / Base (e.g., Et₃N) | N-(4-alkynylphenyl)-2-acetamidoacetamide derivatives |

Reactions Involving the Amide Linkages: Hydrolysis and Transamidation

N-(4-bromophenyl)-2-acetamidoacetamide possesses two distinct amide linkages, each with different potential reactivity towards hydrolysis and transamidation based on its electronic environment.

Anilide Linkage: The C(O)NH-Ar bond. The nitrogen lone pair is delocalized into both the carbonyl group and the aromatic ring.

Acetamide (B32628) Linkage: The CH₂(C=O)NH linkage. This is a more standard secondary amide.

Hydrolysis: Amide bonds are generally stable but can be cleaved under acidic or basic conditions with heating.

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water. This would break the amide bond, yielding a carboxylic acid and an amine.

Base-Catalyzed Hydrolysis: Hydroxide ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis but is irreversible due to the deprotonation of the resulting carboxylic acid.

Given the two amide groups, selective hydrolysis could potentially be achieved under carefully controlled conditions, although forcing conditions would likely cleave both. The anilide linkage may show different kinetics compared to the acetamide linkage due to the electronic influence of the bromophenyl ring. Studies on acyl transfer reactions of related esters show that the reaction proceeds via a two-step addition-elimination mechanism where the nucleophilic attack is the rate-determining step. mdpi.com

Transamidation: This reaction involves the exchange of the amine portion of an amide with a different amine. It is typically catalyzed by acid or base and often requires high temperatures or the use of organometallic catalysts to proceed efficiently. This would allow for the modification of either the acetamide or the anilide portion of the molecule by introducing different amine fragments.

Functionalization of the Acetamide Methylene (B1212753) Group and Related Derivatives

The methylene group (-CH₂-) positioned between the two amide functionalities is an active site for functionalization due to the electron-withdrawing nature of the adjacent carbonyl and amide groups.

The alpha-carbon of an amide can be rendered either nucleophilic or electrophilic to enable functionalization. nih.gov

Nucleophilic Alpha-Carbon (Enolate Formation): The protons on the methylene group are acidic and can be removed by a strong base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then react with a variety of electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the alpha-position.

Table 2: Electrophilic Functionalization of the Methylene Group

| Electrophile | Reaction Type | Product |

|---|---|---|

| Alkyl Halides (R-X) | Alkylation | α-alkylated derivative |

| Aldehydes/Ketones | Aldol Addition | α-(β-hydroxyalkyl) derivative |

| Acyl Chlorides (RCOCl) | Acylation | α-acylated derivative |

Electrophilic Alpha-Carbon: Alternatively, the alpha-carbon can act as an electrophile. This is commonly achieved by starting with a molecule that has a leaving group at the alpha-position, such as 2-bromo-N-(4-bromophenyl)acetamide. researchgate.netnih.gov The chemical reactivity of such N-aryl 2-chloroacetamides is well-documented, highlighting the easy replacement of the alpha-halogen by various oxygen, nitrogen, or sulfur nucleophiles. researchgate.net This nucleophilic substitution reaction provides a direct route to α-functionalized amides. nih.gov

The synthesis of derivatives can be achieved through various routes, often by reacting a substituted aniline (B41778) with a suitable acylating agent. For instance, reacting 4-bromoaniline (B143363) with bromoacetyl chloride yields 2-bromo-N-(4-bromophenyl)acetamide. researchgate.netnih.gov This intermediate can then react with a nucleophile (e.g., an amine) to form an N-substituted 2-acetamidoacetamide (B1265420) derivative. Similarly, various substituted anilines can be reacted with chloroacetyl chloride to produce a range of N-substituted chloroacetamide derivatives, which are precursors for further functionalization. ijpsr.info These methods allow for the systematic introduction of diverse functional groups to explore structure-activity relationships. nih.govresearchgate.netijcce.ac.ir

Investigation of Reaction Kinetics and Thermodynamic Control in Derivative Synthesis

The synthesis of specific derivatives from a multifunctional starting material like N-(4-bromophenyl)-2-acetamidoacetamide often involves competition between different reactive sites. The outcome of such reactions can be governed by either kinetic or thermodynamic control.

Kinetic Control: The product that is formed fastest is the major product. This is usually favored at lower temperatures with strong, non-reversible reagents. For example, in a reaction with a strong base at low temperature, deprotonation of the most acidic proton (likely at the methylene group or the less hindered amide N-H) would be the kinetically favored pathway.

Thermodynamic Control: The most stable product is the major product. This is favored at higher temperatures, where reversible reactions can occur, allowing the system to reach equilibrium. For instance, in cross-coupling reactions, the C-Br bond is the thermodynamically favored site of reaction over other potential sites.

Computational methods, such as Density Functional Theory (DFT), can be employed to analyze the electronic structure and reactivity of the molecule. mdpi.com Such studies can predict the most likely sites for nucleophilic or electrophilic attack and estimate the stability of potential products, thereby providing insight into whether a reaction is likely to be under kinetic or thermodynamic control. For example, studies on acyl transfer reactions have used kinetic data to elucidate a two-step addition-elimination mechanism, confirming that the nucleophilic attack is the rate-determining step. mdpi.com Understanding these principles is crucial for designing selective syntheses of desired derivatives.

Advanced Applications in Chemical Science Excluding Prohibited Elements

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is a fundamental concept in chemistry where molecules, through non-covalent interactions, selectively bind to one another. This principle is the basis of many biological processes and has been harnessed by chemists to create synthetic receptors for various applications.

Principles of Molecular Recognition by Synthetic Receptors

Synthetic receptors are designed to bind to specific guest molecules through a combination of interactions such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. The shape and electronic complementarity between the host (receptor) and the guest are crucial for selective recognition. The amide functional groups present in N-(4-bromophenyl)-2-acetamidoacetamide can act as both hydrogen bond donors and acceptors, making them key features for molecular recognition.

N-(4-bromophenyl)-2-acetamidoacetamide as a Ligand Scaffolding for Molecular Recognition Studies

The structure of N-(4-bromophenyl)-2-acetamidoacetamide, featuring a rigid phenyl ring and flexible acetamidoacetamide side chains, provides a versatile scaffold for the design of ligands. The bromine atom on the phenyl ring can be used as a handle for further chemical modification, allowing for the synthesis of a library of related compounds with varying recognition properties. The amide linkages provide conformational flexibility, which can be tailored to create binding pockets for specific guest molecules.

Exploration of Molecular Recognition Mechanisms in Biomimetic Systems

Biomimetic systems aim to mimic biological processes using synthetic molecules. In the context of molecular recognition, this involves designing synthetic receptors that can replicate the high selectivity and efficiency of biological receptors, such as enzymes and antibodies. While no specific studies involving N-(4-bromophenyl)-2-acetamidoacetamide in biomimetic systems have been reported, its structural motifs are found in many biologically active molecules, suggesting its potential as a building block for creating synthetic systems that mimic biological recognition events.

Chemosensor Development and Signal Transduction Mechanisms

Chemosensors are molecules that can detect and signal the presence of specific chemical species (analytes). They typically consist of a receptor unit that binds to the analyte and a signaling unit that produces a measurable signal upon binding.

Design of Amide-Based Chemosensors for Specific Analytes

Amide groups are frequently incorporated into the design of chemosensors due to their ability to form strong and directional hydrogen bonds with a variety of analytes. The design of an amide-based chemosensor involves integrating the amide functionality into a molecular framework that can selectively interact with the target analyte. The N-(4-bromophenyl)-2-acetamidoacetamide structure could serve as a foundational component for such sensors, where the acetamidoacetamide portion acts as the binding site.

Table 1: Potential Analytes for Amide-Based Chemosensors

| Analyte Class | Examples | Potential Interaction with Amide Group |

| Anions | Fluoride, Chloride, Acetate | Hydrogen bonding with N-H protons |

| Cations | Metal ions | Coordination with carbonyl oxygen atoms |

| Neutral Molecules | Sugars, Urea | Multiple hydrogen bonding interactions |

Note: This table is illustrative and based on the general principles of amide-based recognition. Specific affinities would need to be determined experimentally.

Photophysical Properties and Sensing Mechanisms (e.g., fluorescence modulation)

A common signaling mechanism in chemosensors is a change in the photophysical properties of the molecule upon analyte binding, such as a change in fluorescence intensity or color. While the intrinsic photophysical properties of N-(4-bromophenyl)-2-acetamidoacetamide have not been characterized, it could be chemically modified to incorporate a fluorophore. The binding of an analyte to the acetamidoacetamide receptor site could then induce a conformational change that alters the fluorescence of the attached signaling unit.

Several mechanisms can lead to fluorescence modulation, including:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor and fluorophore are electronically coupled. Analyte binding can inhibit or enhance electron transfer, leading to a "turn-on" or "turn-off" of fluorescence.

Intramolecular Charge Transfer (ICT): Binding of an analyte can alter the electron-donating or -withdrawing properties of the receptor, leading to a shift in the emission wavelength of the fluorophore.

Förster Resonance Energy Transfer (FRET): In a FRET sensor, energy is transferred from a donor fluorophore to an acceptor fluorophore. Analyte binding can change the distance or orientation between the two, modulating the FRET efficiency.

Further research is required to synthesize and characterize fluorescent derivatives of N-(4-bromophenyl)-2-acetamidoacetamide to explore their potential as chemosensors.

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “N-(4-bromophenyl)-2-acetamidoacetamide” that adheres to the specific outline provided.

Extensive searches have revealed no documented research connecting “N-(4-bromophenyl)-2-acetamidoacetamide” to the specific applications outlined below:

Applications in Materials Science and Polymer Chemistry:

There is no available information on its incorporation into Molecularly Imprinted Polymers (MIPs). Research in this area describes the use of structurally different compounds, such as N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, for such applications.

There is no documented role for this specific compound in organic electronics or as a building block in functional optoelectronic polymers.

Insights into Chemical Biology:

No studies were found that investigate the molecular interactions of “N-(4-bromophenyl)-2-acetamidoacetamide” with biomolecular targets at a mechanistic level.

The compound has not been reported as a chemical probe for target identification in the scientific literature.

While research exists for structurally related but distinct molecules (e.g., N-(4-bromophenyl)acetamide and other derivatives), providing information on these would violate the strict requirement to focus solely on “N-(4-bromophenyl)-2-acetamidoacetamide”. Therefore, to ensure scientific accuracy and adhere to the provided constraints, the requested article cannot be created.

Conclusion and Future Research Directions

Synthesis and Structural Features: A Foundation for Further Research

A logical first step in exploring the potential of N-(4-bromophenyl)-2-acetamidoacetamide is to establish a reliable synthetic route and to characterize its three-dimensional structure. A plausible synthetic strategy could involve the acylation of 2-amino-N-(4-bromophenyl)acetamide with acetyl chloride or a related acetylating agent. Alternatively, a nucleophilic substitution reaction between N-(4-bromophenyl)-2-chloroacetamide and acetamide (B32628) could yield the target molecule. The synthesis of related chloroacetamide derivatives has been successfully achieved by reacting 4-bromoaniline (B143363) with chloroacetyl chloride, followed by substitution, often under reflux conditions for several hours. nih.gov

Once synthesized, single-crystal X-ray diffraction will be crucial for elucidating its precise solid-state structure. Based on studies of analogous compounds like 2-bromo-N-(4-bromophenyl)acetamide researchgate.netnih.gov and a polymorph of N-(4-bromophenyl)acetamide, it is anticipated that the molecule will exhibit a largely planar acetamide group. researchgate.net The additional acetamido group (CH₃CONH-) introduces further conformational flexibility and potential for intermolecular interactions.

Key structural features to investigate would include the torsion angles between the phenyl ring and the two amide planes, as well as the planarity of the amide linkages. These parameters are fundamental to understanding how the molecule will self-assemble in the solid state. For comparative purposes, the crystallographic data for the closely related compound 2-bromo-N-(4-bromophenyl)acetamide is presented below, providing a benchmark for future studies.

Interactive Data Table: Crystallographic Data for Analogue 2-Bromo-N-(4-bromophenyl)acetamide researchgate.netnih.gov

| Parameter | Value |

| Formula | C₈H₇Br₂NO |

| Molecular Weight | 292.97 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4987 (3) |

| b (Å) | 23.152 (1) |

| c (Å) | 9.1098 (5) |

| β (°) | 99.713 (6) |

| Volume (ų) | 935.22 (9) |

| Z | 4 |

Harnessing Non-Covalent Interactions for Advanced Material Design

The true potential of N-(4-bromophenyl)-2-acetamidoacetamide in materials science lies in its capacity for forming intricate supramolecular architectures through a variety of non-covalent interactions. The two amide groups are powerful hydrogen bond donors (N-H) and acceptors (C=O). This dual amide setup is expected to lead to robust and potentially complex hydrogen-bonding networks, such as the formation of linear chains or 2D sheets, which are known to govern the crystal packing in related amide structures. nih.govresearchgate.netnih.gov

Furthermore, the presence of the bromophenyl ring introduces other significant interactions. The bromine atom can act as a halogen bond donor, interacting with Lewis bases like the carbonyl oxygen of a neighboring molecule. The aromatic ring itself is a hub for π-π stacking and C-H···π interactions, which have been shown to contribute to the crystal packing stability of similar compounds. nih.gov

The interplay between these varied non-covalent forces could be harnessed to design novel materials with tailored properties. By systematically studying how these interactions direct the self-assembly process, researchers could potentially create new polymorphs, co-crystals, or gels with specific thermal, mechanical, or optical characteristics.

Interactive Data Table: Potential Non-Covalent Interactions and Their Role

| Interaction Type | Donor | Acceptor | Potential Role in Material Design |

| Hydrogen Bonding | N-H | C=O | Directing primary supramolecular assembly (chains, sheets), enhancing thermal stability. |

| Halogen Bonding | C-Br | C=O | Fine-tuning crystal packing, creating specific electronic properties. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Stabilizing crystal lattice, influencing optical and electronic properties. |

| C-H···π Interactions | C-H | Phenyl Ring | Contributing to packing efficiency and stability. nih.gov |

Future Prospects in Chemical Biology and Molecular Recognition Research

The acetamide framework is a common feature in many biologically active molecules. Substituted 2-arylacetamides, for instance, share structural similarities with the side chain of natural benzylpenicillin, and amides are recognized for their excellent coordination abilities as ligands in biological systems. nih.gov Derivatives of the related N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide have been investigated for their potential as antimicrobial and antiproliferative agents. nih.govresearchgate.net

This precedent suggests that N-(4-bromophenyl)-2-acetamidoacetamide is a promising candidate for biological screening. The two amide groups provide multiple points for hydrogen bonding, which is fundamental to molecular recognition at the active sites of proteins and enzymes. Future research should involve in silico molecular docking studies to predict potential binding affinities with various biological targets, such as bacterial enzymes or cancer-related proteins. researchgate.net Subsequent in vitro assays could then be employed to explore its potential cytotoxic or antimicrobial activities. nih.govijcce.ac.ir The field of molecular recognition could also be explored by studying how this compound interacts with other small molecules or ions, a process critical for developing new sensors or transport agents. mdpi.com

Emerging Methodologies for Enhanced Functionality and Sustainable Synthesis

Future research should not only focus on the properties of N-(4-bromophenyl)-2-acetamidoacetamide but also on optimizing its creation and functionalization. Traditional synthesis methods for related compounds often require prolonged heating and the use of conventional solvents. researchgate.netnih.gov An important avenue for future work would be the development of more sustainable synthetic protocols. This could include exploring solvent-free reaction conditions or employing green chemistry approaches like microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.net

Furthermore, the core structure of N-(4-bromophenyl)-2-acetamidoacetamide is ripe for derivatization to enhance its functionality. The synthetic pathways developed can be adapted to introduce a wide range of substituents on the phenyl ring or to modify the terminal acetyl group. This would generate a library of related compounds, allowing for systematic structure-activity relationship (SAR) studies. Such studies are essential for optimizing the molecule for a specific application, whether it be for advanced materials or as a lead compound in drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.